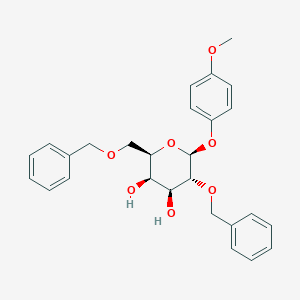

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Description

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O7/c1-30-21-12-14-22(15-13-21)33-27-26(32-17-20-10-6-3-7-11-20)25(29)24(28)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-29H,16-18H2,1H3/t23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNONEMGWLHXQDN-LXSUACKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447889 | |

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159922-50-6 | |

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

This guide provides an in-depth exploration of the synthesis and characterization of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, a key building block in glycochemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the strategic considerations behind the synthetic pathway and the analytical techniques required for its comprehensive characterization.

Strategic Imperatives in Glycoside Synthesis: The "Why" Before the "How"

The synthesis of selectively protected monosaccharides like 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside is a foundational challenge in carbohydrate chemistry. The core difficulty lies in differentiating between multiple hydroxyl groups of similar reactivity on the pyranose ring. The strategic placement of protecting groups is paramount, as it dictates the stereochemical outcome of subsequent glycosylation reactions and allows for regioselective modifications.[1][2]

Benzyl ethers, utilized in the title compound, are a cornerstone of permanent protecting groups in carbohydrate synthesis. Their stability under a wide range of acidic and basic conditions ensures they remain intact during multi-step synthetic sequences.[2] Crucially, their removal via mild catalytic hydrogenation preserves the integrity of other sensitive functionalities within a complex oligosaccharide.[1] The 4-methoxyphenyl (MP) group at the anomeric position serves as both a protecting group and a potential leaving group in future glycosylation reactions, which can be activated under oxidative conditions.

The selective benzylation at the O-2 and O-6 positions, leaving the O-3 and O-4 hydroxyls free, creates a valuable glycosyl acceptor. The free hydroxyls can then react with a glycosyl donor to form a new glycosidic bond. The presence of a non-participating benzyl group at the adjacent C-2 position is a critical choice. Unlike participating groups (e.g., acetyl or benzoyl), a C-2 ether does not form a covalent intermediate with the anomeric center during glycosylation. This often influences the stereochemical outcome, favoring the formation of 1,2-cis glycosidic linkages.[3]

Synthetic Pathway: A Logic-Driven Approach

The synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside is best approached through a multi-step strategy that leverages the differential reactivity of the hydroxyl groups on the galactose core. A logical and field-proven pathway is outlined below.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to produce a stable, characterizable intermediate.

Step 1: Synthesis of 4-Methoxyphenyl 3,4-O-isopropylidene-β-D-galactopyranoside

-

Rationale: The initial step involves the protection of the cis-diol at the C-3 and C-4 positions. The formation of a rigid isopropylidene acetal selectively blocks these two hydroxyls, leaving the more reactive primary C-6 hydroxyl and the C-2 secondary hydroxyl available for the subsequent benzylation.

-

Procedure:

-

Suspend 4-Methoxyphenyl β-D-galactopyranoside (1.0 eq) in anhydrous acetone.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a weak base, such as triethylamine or sodium bicarbonate.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the isopropylidene-protected intermediate.

-

Step 2: Synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside

-

Rationale: With the C-3 and C-4 positions blocked, the remaining free hydroxyls at C-2 and C-6 can be benzylated. Sodium hydride, a strong base, is used to deprotonate the hydroxyl groups, forming alkoxides that then react with benzyl bromide in a Williamson ether synthesis.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (2.5 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

-

Step 3: Synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside (Final Product)

-

Rationale: The final step is the removal of the isopropylidene protecting group to liberate the hydroxyls at C-3 and C-4. This is achieved by acid-catalyzed hydrolysis.

-

Procedure:

-

Dissolve the dibenzylated intermediate from Step 2 in a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v).

-

Stir the reaction at room temperature, monitoring by TLC.

-

Once the reaction is complete, carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product by flash column chromatography to obtain a white to off-white solid.

-

Comprehensive Characterization

The structural integrity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₇ | |

| Molecular Weight | 466.52 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 109.0 to 113.0 °C | |

| Optical Rotation [α]²⁰D | 0.0 to -2.0° (c=1, CHCl₃) |

Spectroscopic Analysis

3.2.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule.

Caption: Expected ¹H NMR chemical shift regions.

-

Aromatic Region (δ 6.8-7.4 ppm): Signals corresponding to the 10 protons of the two benzyl groups and the 4 protons of the 4-methoxyphenyl group will appear in this region.

-

Anomeric Proton (H-1): A doublet with a large coupling constant (J ≈ 7-8 Hz) is expected, confirming the β-configuration of the anomeric center.

-

Benzyl CH₂ Protons: The four protons of the two benzylic methylenes will typically appear as overlapping doublets or an AB quartet.

-

Pyranose Ring Protons (H-2 to H-6): These protons will resonate in the upfield region, often as complex, overlapping multiplets.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the -OCH₃ group will be observed.[4]

3.2.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Atom(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Aromatic) | 150-160 | C-O of the methoxyphenyl group. |

| C (Aromatic) | 114-140 | Aromatic carbons of benzyl and methoxyphenyl groups. |

| C-1 (Anomeric) | ~101-103 | Characteristic shift for a β-galactopyranoside. |

| C-2, C-3, C-4, C-5 | ~70-80 | Carbons of the pyranose ring. |

| C-6 | ~68-70 | C-6 carbon bearing a benzyl ether. |

| -CH₂- (Benzyl) | ~72-75 | Benzylic carbons. |

| -OCH₃ | ~55-56 | Methoxy carbon. |

3.2.3 Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For electrospray ionization (ESI-MS), the expected adduct ions would be:

-

[M+Na]⁺: m/z ≈ 489.52

-

[M+H]⁺: m/z ≈ 467.52

Purification and Handling

The purification of protected carbohydrates is critical for their use in subsequent synthetic steps.

-

Flash Column Chromatography: This is the standard method for purifying the intermediates and the final product. A gradient elution system, typically with hexanes and ethyl acetate, is effective. The polarity of the eluent is gradually increased to separate the product from nonpolar impurities and more polar byproducts.

-

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (≥99.5%), reversed-phase or normal-phase HPLC can be employed. Phenyl-based stationary phases have shown excellent performance in the separation of protected oligosaccharides.

-

Storage and Handling: The compound should be stored at low temperatures (typically ≤ -10 °C) in a tightly sealed container to prevent degradation. It is a stable, crystalline solid that is generally not hazardous to handle under standard laboratory conditions.

Conclusion

The synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside is a multi-step process that requires careful planning and execution, particularly concerning the strategic use of protecting groups. The detailed protocol and characterization data provided in this guide offer a robust framework for its successful preparation and validation. This versatile building block serves as a testament to the enabling power of synthetic carbohydrate chemistry in advancing the fields of drug discovery and materials science.

References

-

Ye, X.-S., & Guo, J. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(12), 9065-9093. [Link]

- Crich, D. (2010). Stereocontrolled Synthesis of β-Mannopyranosides. Accounts of Chemical Research, 43(8), 1145-1153.

- Boltje, T. J., Buskas, T., & Boons, G.-J. (2010). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research.

-

Nagy, E., Pohl, C. A., & Pohl, N. L. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications, 52(90), 13253-13256. [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. Retrieved from [Link]

- Codée, J. D. C., & van der Marel, G. A. (2012). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology (pp. 1-54). Springer.

-

Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds with Flash Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of glycoscience and pharmaceutical development, the precise structural elucidation of carbohydrate molecules is paramount. 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside is a key synthetic intermediate in the construction of complex glycans and glycoconjugates. Its partially protected structure allows for regioselective modifications at the C-3 and C-4 hydroxyl groups, making it a valuable building block for the synthesis of biologically active oligosaccharides. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous characterization of such molecules, providing detailed information about the connectivity and stereochemistry of the carbohydrate scaffold. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR data for 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, providing insights into the interpretation of its spectral features.

Molecular Structure and Numbering Scheme

To facilitate the discussion of NMR data, the following numbering scheme is used for 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside.

Figure 1: Molecular structure and numbering of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, and the coupling constant (J) provides information about the dihedral angle between coupled protons.

Experimental Data Acquisition

A typical experimental protocol for acquiring a ¹H NMR spectrum of a carbohydrate derivative like the title compound is as follows:

Figure 2: General workflow for ¹H NMR data acquisition and processing.

¹H NMR Data Summary

The following table summarizes the assigned ¹H NMR signals for 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside in CDCl₃.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.40 - 7.20 | m | - | 10H | Ar-H (Benzyl) |

| 6.95 | d | ~9.0 | 2H | H -2', H -6' (4-Methoxyphenyl) |

| 6.80 | d | ~9.0 | 2H | H -3', H -5' (4-Methoxyphenyl) |

| 4.95 | d | 11.6 | 1H | CH ₂-Ph (Benzyl) |

| 4.80 | d | 11.6 | 1H | CH ₂-Ph (Benzyl) |

| 4.75 | d | 7.8 | 1H | H -1 |

| 4.60 | d | 12.0 | 1H | CH ₂-Ph (Benzyl) |

| 4.50 | d | 12.0 | 1H | CH ₂-Ph (Benzyl) |

| 4.10 | dd | 3.4, 1.0 | 1H | H -4 |

| 3.95 | dd | 9.8, 7.8 | 1H | H -2 |

| 3.80 | s | - | 3H | OCH ₃ |

| 3.75 | dd | 9.8, 3.4 | 1H | H -3 |

| 3.70 | m | - | 2H | H -6a, H -6b |

| 3.60 | t | ~6.5 | 1H | H -5 |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.80 - 7.40): The signals for the ten protons of the two benzyl groups appear as a complex multiplet between δ 7.20 and 7.40. The four protons of the 4-methoxyphenyl group appear as two distinct doublets at approximately δ 6.95 and δ 6.80, characteristic of a para-substituted aromatic ring. The electron-donating methoxy group causes the upfield shift of these protons compared to unsubstituted benzene (δ 7.34).

-

Anomeric Proton (H-1, δ ~4.75): The anomeric proton (H-1) is a key diagnostic signal. Its chemical shift and coupling constant provide information about the stereochemistry of the glycosidic linkage. The signal appears as a doublet at approximately δ 4.75. The large coupling constant (J ≈ 7.8 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which confirms the β-configuration of the anomeric center.

-

Benzyl Methylene Protons (δ 4.50 - 4.95): The four methylene protons of the two benzyl groups are diastereotopic and appear as two sets of AB quartets (two doublets each) between δ 4.50 and 4.95. This is due to the chiral nature of the sugar molecule.

-

Galactopyranoside Ring Protons (δ 3.60 - 4.10): The protons on the galactose ring (H-2 to H-6) resonate in the region of δ 3.60 to 4.10.

-

H-4 (δ ~4.10): The axial H-4 proton is expected to have a small coupling constant with the equatorial H-3 and H-5 protons, consistent with the observed doublet of doublets with small J values.

-

H-2 (δ ~3.95): H-2 is axial and coupled to the axial H-1 and equatorial H-3, resulting in a doublet of doublets with one large and one small coupling constant.

-

H-3 (δ ~3.75): H-3 is equatorial and coupled to the axial H-2 and axial H-4, giving a doublet of doublets.

-

H-5 and H-6 (δ 3.60 - 3.70): The signals for H-5, H-6a, and H-6b often overlap, appearing as a complex multiplet.

-

-

Methoxy Protons (δ 3.80): The three protons of the methoxy group on the aromatic ring appear as a sharp singlet at approximately δ 3.80.

¹³C NMR Spectral Analysis

While a specific experimental ¹³C NMR spectrum for 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside was not found in the searched resources, the expected chemical shifts can be predicted based on the known structure and data from analogous compounds. ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR chemical shifts for the title compound. These predictions are based on established chemical shift ranges for substituted galactopyranosides and aromatic compounds.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 155.0 | C-4' | Aromatic carbon attached to the electron-donating methoxy group. |

| 151.0 | C-1' | Quaternary aromatic carbon attached to the glycosidic oxygen. |

| 138.5 | C-1'', C-1''' | Quaternary aromatic carbons of the benzyl groups. |

| 128.5 - 127.5 | C-2'' to C-6'', C-2''' to C-6''' | Aromatic carbons of the benzyl groups. |

| 118.0 | C-2', C-6' | Aromatic carbons ortho to the glycosidic oxygen. |

| 114.5 | C-3', C-5' | Aromatic carbons meta to the glycosidic oxygen. |

| 102.0 | C-1 | Anomeric carbon, characteristic for a β-galactopyranoside. |

| 80.0 | C-2 | Carbon bearing a benzyl ether. |

| 75.0 | C-5 | |

| 74.0 | C-3 | Carbon with a free hydroxyl group. |

| 73.5 | C H₂-Ph | Methylene carbons of the benzyl groups. |

| 71.5 | C-4 | Carbon with a free hydroxyl group. |

| 69.0 | C-6 | Carbon bearing a benzyl ether. |

| 55.6 | OC H₃ | Methoxy carbon. |

Rationale for Predicted Chemical Shifts

-

Aromatic Carbons (δ 114.5 - 155.0): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons of the 4-methoxyphenyl group are shielded by the electron-donating methoxy and glycosidic oxygen groups, while the benzyl carbons appear in the typical aromatic region.

-

Anomeric Carbon (C-1, δ ~102.0): The anomeric carbon is significantly deshielded due to its attachment to two oxygen atoms. A chemical shift of around 102 ppm is characteristic of a β-anomer of a galactopyranoside.

-

Galactopyranoside Ring Carbons (δ 69.0 - 80.0):

-

Carbons bearing benzyl ethers (C-2 and C-6) are expected to be deshielded compared to those with free hydroxyl groups.

-

C-3 and C-4, with free hydroxyl groups, will have chemical shifts typical for secondary alcohols on a sugar ring.

-

The position of the C-6 signal is influenced by the substitution at this position.

-

-

Aliphatic Carbons (δ 55.6, ~73.5): The methoxy carbon appears at a characteristic upfield position (~55.6 ppm). The methylene carbons of the benzyl groups are also found in the aliphatic region, typically around 73.5 ppm.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR data for 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. The detailed analysis of the ¹H NMR spectrum, supported by established principles of carbohydrate NMR, allows for the unambiguous confirmation of its structure and stereochemistry. While experimental ¹³C NMR data was not available, the predicted chemical shifts, based on the analysis of similar structures, offer a reliable reference for researchers in the field. The information presented herein serves as a valuable resource for scientists engaged in the synthesis and characterization of complex carbohydrates, facilitating the advancement of glycoscience and related disciplines.

References

Sources

An In-depth Technical Guide to the Physical Properties of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside is a selectively protected galactopyranoside that serves as a crucial building block in synthetic carbohydrate chemistry. Its unique substitution pattern, with benzyl ethers at the 2 and 6 positions and free hydroxyl groups at the 3 and 4 positions, makes it a versatile intermediate for the synthesis of complex oligosaccharides and glycoconjugates. These complex structures are of significant interest in drug development, particularly for the creation of novel therapeutics and vaccines, as they are involved in a myriad of biological recognition events.

This guide provides a comprehensive overview of the key physical properties of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, offering a foundation for its use in research and development. The strategic placement of the benzyl protecting groups influences the compound's reactivity, solubility, and crystalline nature, all of which are critical parameters for its successful application in multi-step synthetic campaigns.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a synthetic intermediate is paramount for its effective use in the laboratory. These properties dictate the conditions required for reactions, purification, and storage, ensuring reproducibility and scalability of synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 159922-50-6 | [1][2] |

| Molecular Formula | C27H30O7 | [2] |

| Molecular Weight | 466.53 g/mol | [2] |

| Appearance | White to almost white powder or crystal | [1] |

| Purity | >98.0% (as determined by HPLC) | [1] |

| Melting Point | 109.0 to 113.0 °C | [1] |

| Optical Rotation | 0.0 to -2.0° (c=1, CHCl3) | [1] |

Structural Elucidation and Characterization

The precise structure and purity of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside are confirmed through a combination of spectroscopic and chromatographic techniques. These methods provide a detailed fingerprint of the molecule, ensuring its identity and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a fundamental technique for confirming the structure of this galactopyranoside. The chemical shifts, coupling constants, and integration of the proton signals provide a complete picture of the molecule's connectivity and stereochemistry. A representative ¹H NMR spectrum in CDCl3 would be expected to show distinct signals for the aromatic protons of the methoxyphenyl and benzyl groups, the anomeric proton, the sugar ring protons, and the methoxy and benzyl methylene protons.[2]

Caption: Workflow for the structural characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. A purity of greater than 98.0% is typically required for its use in demanding synthetic applications.[1] The choice of column, mobile phase, and detector is critical for achieving accurate and reproducible purity analysis.

Experimental Methodologies

The determination of the physical properties of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside relies on well-established laboratory protocols. The following outlines the general procedures for these measurements.

Determination of Melting Point

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly, typically at a rate of 1-2 °C per minute, near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point.

The narrow melting point range of 109.0 to 113.0 °C is indicative of the high purity of the compound.[1]

Measurement of Optical Rotation

-

A solution of the compound is prepared at a precise concentration (e.g., 1 g per 100 mL) in a specified solvent (chloroform).[1]

-

The solution is transferred to a polarimeter cell of a known path length.

-

The optical rotation of the solution is measured using a polarimeter at a specific wavelength of light (usually the sodium D-line, 589 nm) and a controlled temperature.

-

The specific rotation is calculated from the observed rotation, concentration, and path length.

The specific rotation is a characteristic property of chiral molecules and is a critical parameter for confirming the stereochemical integrity of the galactopyranoside.

Caption: A generalized workflow for key physical property measurements.

Solubility Profile

Storage and Stability

For long-term stability, it is recommended to store 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside in a well-sealed container under an inert atmosphere, protected from light and moisture. While specific storage temperatures were not provided for this exact compound in the search results, related, protected monosaccharides are often stored at or below room temperature to minimize potential degradation.

Conclusion

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside is a valuable synthetic intermediate with well-defined physical properties. Its crystalline nature, specific optical rotation, and characteristic spectroscopic data provide a clear means of identification and quality control. A comprehensive understanding of these properties is essential for researchers and scientists in the field of glycoscience and drug development, enabling the reliable and efficient synthesis of complex carbohydrate-based molecules with therapeutic potential.

References

[3] 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside. (n.d.). Retrieved from Google Search. [4] 4-Methoxyphenyl beta-D-Galactopyranoside | C13H18O7 | CID 11300643 - PubChem. (n.d.). Retrieved from PubChem. [5] 4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside – Chem-Impex. (n.d.). Retrieved from Chem-Impex International. [1] 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside | 159922-50-6 - TCI Chemicals. (n.d.). Retrieved from Tokyo Chemical Industry Co., Ltd. 4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside. (n.d.). Retrieved from TCI AMERICA. [6] 4-METHOXYPHENYL BETA-D-GALACTOPYRANOSIDE | 3150-20-7 - ChemicalBook. (n.d.). Retrieved from ChemicalBook. [2] M1634 4-Methoxyphenyl 2,6-Di-O-benzyl- -D-galactopyranoside. (n.d.). Retrieved from Tokyo Chemical Industry Co., Ltd.

Sources

- 1. 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside | 159922-50-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Methoxyphenyl beta-D-Galactopyranoside | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-METHOXYPHENYL BETA-D-GALACTOPYRANOSIDE | 3150-20-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Role of Benzyl Protecting Groups in Galactopyranoside Synthesis

Introduction: The Strategic Imperative of Protecting Groups in Glycoscience

The synthesis of complex carbohydrates, such as galactopyranosides, is a cornerstone of modern drug development and biomedical research. These molecules are integral to a vast array of biological processes, from cell-cell recognition to pathogen invasion.[1][2][3] However, the structural complexity of monosaccharides, with their multiple hydroxyl groups of similar reactivity, presents a formidable synthetic challenge.[2][3] To achieve regioselective and stereoselective glycosylations, a carefully orchestrated strategy of protecting and deprotecting these hydroxyl groups is paramount.[3] Among the arsenal of protecting groups available to the synthetic chemist, the benzyl (Bn) ether has emerged as a reliable and versatile workhorse, prized for its stability and its profound influence on the outcome of glycosylation reactions.[2][4] This guide provides an in-depth exploration of the strategic application of benzyl protecting groups in the synthesis of galactopyranosides, offering field-proven insights for researchers and drug development professionals.

The Benzyl Group: A Chemist's Ally in Carbohydrate Synthesis

The benzyl group's utility stems from a unique combination of chemical properties. As an ether, it is exceptionally stable to a wide range of reaction conditions, including both acidic and basic media, which allows for extensive manipulation of other functional groups on the carbohydrate scaffold.[2] This stability classifies it as a "permanent" or "persistent" protecting group, typically reserved for hydroxyls that need to remain masked for multiple synthetic steps.

Key Attributes of the Benzyl Protecting Group:

| Feature | Description |

| Stability | Robust under both strongly acidic and basic conditions, as well as many oxidative and reductive conditions. |

| Introduction | Commonly introduced via Williamson ether synthesis using benzyl bromide (BnBr) and a base like sodium hydride (NaH).[5][6][7] |

| Removal | Typically cleaved by catalytic hydrogenolysis (e.g., H₂ over Palladium on Carbon, Pd/C), yielding the free alcohol and toluene.[5][8][9][10] |

| Electronic Nature | Electron-donating, which has significant implications for the reactivity of the glycosyl donor (the "armed-disarmed" effect).[11][12] |

Strategic Application in Galactopyranoside Synthesis

The decision to use benzyl groups, and where to place them on the galactopyranose ring, is a strategic choice that dictates the success of a synthetic route.

The "Armed-Disarmed" Principle: Modulating Reactivity

A pivotal concept in oligosaccharide synthesis is the "armed-disarmed" strategy, first recognized by Fraser-Reid. This principle leverages the electronic properties of protecting groups to control which monosaccharide acts as the glycosyl donor and which as the acceptor.[11][12]

-

Armed Donors : Glycosyl donors protected with electron-donating groups, such as benzyl ethers, are considered "armed."[12] The benzyl groups increase the electron density at the anomeric center, stabilizing the transient oxocarbenium ion intermediate formed during glycosylation and thus increasing the donor's reactivity.[13]

-

Disarmed Acceptors : Conversely, donors bearing electron-withdrawing groups, like acetyl (Ac) or benzoyl (Bz) esters, are "disarmed."[12] These groups destabilize the oxocarbenium ion, making the donor less reactive.[13]

This differential reactivity allows for chemoselective glycosylations. An "armed" per-O-benzylated galactosyl donor will react preferentially with a "disarmed" acceptor (e.g., one with an ester at C-4), preventing self-coupling of the acceptor molecule.[11][14]

Influence on Stereoselectivity: The Role of the C2-O-Benzyl Group

Beyond reactivity, the choice of protecting group at the C-2 position has a profound impact on the stereochemical outcome of the glycosylation. Unlike participating groups such as acetyl or benzoyl esters, which form a dioxolenium ion intermediate to direct the formation of 1,2-trans glycosides, the C2-O-benzyl group is non-participating.[1][15] This has critical consequences:

-

Formation of 1,2-cis Glycosides : In the absence of a participating group at C-2, the stereochemical outcome is often governed by other factors, including the anomeric effect, solvent, and temperature. For galactopyranosides, the presence of a non-participating benzyl group at C-2 is a key strategy for favoring the formation of the thermodynamically less stable but biologically important 1,2-cis (α-glycosidic) linkage.[16]

-

Mechanistic Considerations : The reaction proceeds through a more Sₙ1-like mechanism, involving an oxocarbenium ion intermediate. The incoming acceptor alcohol can then attack from either the α or β face. The α-product is often favored due to the anomeric effect, which stabilizes the developing axial bond at the anomeric center.

Key Methodologies and Experimental Protocols

A successful synthesis relies on robust and reproducible protocols. Herein are detailed, self-validating methodologies for the key transformations involving benzyl groups.

Protocol 1: Per-O-benzylation of Methyl α-D-Galactopyranoside

This protocol describes the global protection of all hydroxyl groups.

Objective: To synthesize Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside.

Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (5.0 eq.) and wash with anhydrous hexanes (3x) to remove the oil.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Slowly add a solution of methyl α-D-galactopyranoside (1.0 eq.) in anhydrous DMF to the NaH suspension. Allow the mixture to stir for 1 hour at 0 °C.

-

Benzylation: Add benzyl bromide (BnBr, 5.0 eq.) dropwise to the reaction mixture. Caution: BnBr is a lachrymator.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:3). The product should have a significantly higher Rf value than the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by water.

-

Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the title compound.

-

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Selective Benzylation via Stannylene Acetal

This advanced protocol allows for the regioselective benzylation of a specific hydroxyl group, often the equatorial C-3 hydroxyl in galactosides.[4][17]

Objective: To selectively benzylate the C-3 hydroxyl of Methyl β-D-galactopyranoside.

Methodology:

-

Stannylene Acetal Formation: To a flask equipped with a Dean-Stark trap, add Methyl β-D-galactopyranoside (1.0 eq.) and dibutyltin oxide (Bu₂SnO, 1.1 eq.) in anhydrous toluene.

-

Azeotropic Removal of Water: Heat the mixture to reflux for 4-6 hours, azeotropically removing water to drive the formation of the stannylene acetal intermediate.

-

Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude stannylene acetal.

-

Benzylation: Re-dissolve the acetal in anhydrous DMF. Add benzyl bromide (BnBr, 1.2 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 1.0 eq.).

-

Reaction: Heat the reaction to 60-70 °C and stir for 8-12 hours.

-

Monitoring & Workup: Monitor by TLC. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.

-

Purification & Validation: Dry, concentrate, and purify the product by silica gel chromatography. Validate the structure by 2D NMR (COSY, HSQC) to confirm the position of the benzyl group.

Protocol 3: Debenzylation via Catalytic Hydrogenolysis

This is the most common method for removing benzyl ethers.[5][8][10]

Objective: To remove all benzyl ethers from a protected galactopyranoside.

Methodology:

-

Setup: Dissolve the per-O-benzylated substrate (1.0 eq.) in a suitable solvent, such as ethanol (EtOH) or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~10-20% by weight of the substrate) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or 1-3 atm) at room temperature.

-

Monitoring: Monitor the reaction by TLC or Mass Spectrometry. The product will be significantly more polar.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Wash the pad with the reaction solvent.

-

Purification & Validation: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by chromatography if necessary. Validate the complete removal of benzyl groups by ¹H NMR (disappearance of aromatic and benzylic CH₂ signals).

Orthogonal Strategies: The Advantage of PMB Groups

In complex syntheses, it is often necessary to remove one protecting group while leaving others intact. This is known as an orthogonal strategy. The p-methoxybenzyl (PMB) group is a valuable variant of the benzyl group for this purpose.[18][19]

| Protecting Group | Introduction | Removal Conditions | Orthogonality |

| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C (Hydrogenolysis)[5][9] | Stable to DDQ |

| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ or CAN (Oxidative)[19][20] | Stable to hydrogenolysis |

The electron-donating methoxy group on the PMB ring makes it highly susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), conditions under which a standard benzyl group is completely stable.[18][19] This allows for the selective deprotection of a PMB-protected hydroxyl in the presence of multiple benzyl ethers, a powerful tactic in the assembly of complex oligosaccharides.

Conclusion

The benzyl protecting group is far more than a simple placeholder in galactopyranoside synthesis. It is a strategic tool that enables chemists to control reactivity through the armed-disarmed principle and to influence stereoselectivity, particularly in the challenging synthesis of 1,2-cis-glycosidic linkages. Through robust methodologies for its introduction and removal, and the availability of orthogonal variants like the PMB group, the benzyl ether provides the reliability and flexibility required to construct the complex, biologically vital oligosaccharides that are at the forefront of chemical biology and drug discovery. A thorough understanding of its properties and strategic application is essential for any scientist working in this demanding field.

References

- New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. Taylor & Francis Online.

- Comparative study of deprotection methods for benzyl and trityl ethers. Benchchem.

- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl

- Armed and disarmed saccharides. Wikipedia.

- Armed and disarmed saccharides. Grokipedia.

- Protection of N- and O-Functional Groups. Organic Chemistry Portal.

- Armed/Disarmed Effects in Glycosyl Donors: Rationalization and Sidetracking.

- 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups. Benchchem.

- PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.

- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.

- Protecting Group Strategies in Carbohydr

- Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides. PMC - NIH.

- Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. NIH.

- Williamson Ether Synthesis. Chemistry Steps.

- Protecting Groups in Carbohydrate Chemistry.

- Hydrogenolysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Why are protecting groups used in carbohydr

- Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom

- p-Methoxybenzyl (PMB) Protective Group.

- Glycosylations Directed by the Armed-Disarmed Effect with Acceptors Containing a Single Ester Group.

- Williamson Ether Synthesis. ChemTalk.

- Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes.

- 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.

- The synthesis of galactopyranosyl derivatives with beta-galactosidases of different origins.

- Benzyl Deprotection Mechanism (H2 + Pd/C). Common Organic Chemistry.

- Application of 2-substituted benzyl groups in stereoselective glycosyl

- Reactions of galactose building blocks to assess the impact of...

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Benzyl Protection. Common Organic Chemistry.

- Application of 2-Substituted Benzyl Groups in Stereoselective Glycosylation.

- Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies. PMC - NIH.

- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC - PubMed Central.

- Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PMC.

- Stannylene acetal-mediated regioselective open glycosylation of methyl β-D-galactopyranoside and methyl α-L-rhamnopyranoside.

- Synthesis of β-d-galactopyranoside-Presenting Glycoclusters, Investigation of Their Interactions with Pseudomonas aeruginosa Lectin A (PA-IL) and Evaluation of Their Anti-Adhesion Potential. PMC - PubMed Central.

- Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target. PMC - PubMed Central.

- Synthesis of C-linked analogues of β-d-galactopyranosyl-(1→3). Semantic Scholar.

- Benzyl 2,3-Di-O-benzyl-β-D-galactopyranoside. MySkinRecipes.

- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.

- Stannylene acetal-mediated solvent-free mechanochemical regioselective alkylation of galactosides and lactosides.

- Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure.

- Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. NIH.

- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry.

- Selective benzylation of some D-galactopyranosides.

Sources

- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. tutorchase.com [tutorchase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. One moment, please... [total-synthesis.com]

- 20. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

The Multifaceted Role of the 4-Methoxyphenyl Group in Modern Glycosylation Reactions

An In-Depth Technical Guide

Abstract

The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. Success in this field hinges on the strategic use of protecting groups and the precise control of glycosylation reactions. Among the vast arsenal of chemical tools available, the 4-methoxyphenyl (PMP or MP) group has emerged as a uniquely versatile and powerful moiety. Initially valued as a robust anomeric protecting group, its role has expanded dramatically. This guide provides an in-depth exploration of the PMP group's function, moving beyond its classical application to detail its use as an activatable glycosyl donor and a "Janus" aglycone for advanced bioconjugation. We will dissect the underlying chemical principles, provide field-proven protocols, and offer expert insights into its strategic application in complex synthetic campaigns.

Part 1: The PMP Group as a Foundational Anomeric Protecting Group

The primary challenge in oligosaccharide synthesis is the sequential and stereocontrolled assembly of monosaccharide units. This requires an anomeric protecting group that is stable during various synthetic manipulations yet can be removed under specific conditions to reveal a reactive species for the next glycosylation step. The 4-methoxyphenyl group excels in this role due to its exceptional stability and predictable reactivity.

Core Functionality and Orthogonal Stability

The PMP group is introduced at the anomeric position (C-1) of a carbohydrate, forming a stable aryl glycoside. Its stability to a wide range of reaction conditions is a key advantage, allowing for extensive protecting group manipulations at other positions on the sugar ring without disturbing the anomeric linkage. This orthogonality is crucial for the synthesis of complex, branched oligosaccharides.[1]

Deprotection via Oxidative Cleavage

The defining feature of the PMP group as a protective element is its clean and efficient removal under oxidative conditions. The most common and reliable reagent for this purpose is cerium(IV) ammonium nitrate (CAN).[2] The reaction proceeds via a single-electron transfer mechanism, leading to the formation of a quinone-like intermediate that readily hydrolyzes to release the free anomeric hydroxyl group (the 1-OH form).[3] This hemiacetal can then be converted into a variety of glycosyl donors, such as glycosyl halides or trichloroacetimidates, for subsequent coupling reactions.

Experimental Protocol 1: CAN-Mediated Deprotection of a PMP Glycoside

-

Dissolution: Dissolve the PMP-glycoside (1.0 eq) in a mixture of acetonitrile and water (typically 3:1 to 5:1 v/v). The concentration is generally maintained around 0.1 M.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity and selectivity of the reaction.

-

Reagent Addition: Add cerium(IV) ammonium nitrate (CAN) (2.0-3.0 eq) portion-wise over 10-15 minutes. The reaction mixture will typically turn a deep orange or red color.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 30-60 minutes.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the color dissipates and the solution becomes neutral.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude hemiacetal is often used directly in the next step or can be purified by silica gel chromatography.

Visualization: The PMP Protection/Deprotection Workflow

Caption: Workflow of the PMP group in sequential oligosaccharide synthesis.

Part 2: PMP Glycosides as Bench-Stable, Activatable Glycosyl Donors

A paradigm shift in glycosylation strategy involves the direct activation of stable PMP glycosides, bypassing the need for their conversion into more traditional, often less stable, glycosyl donors. A novel persulfate-mediated oxidative system has been developed that transforms the inert PMP glycoside into a potent electrophile in situ.[4]

Mechanism of Oxidative Activation

This innovative method utilizes a combination of an oxidant, potassium persulfate (K₂S₂O₈), and a Lewis acid catalyst, such as hafnium triflate (Hf(OTf)₄).[5][6] The reaction is believed to proceed through the following key steps:

-

Oxidation: The persulfate oxidizes the electron-rich 4-methoxyphenyl ring.

-

Lewis Acid Coordination: The Lewis acid coordinates to the oxygen atoms of the sugar and the methoxy group, further increasing the electrophilicity of the anomeric carbon.

-

Leaving Group Formation: This dual activation transforms the PMP group into an excellent leaving group.[7][8]

-

Nucleophilic Attack: A glycosyl acceptor can then attack the anomeric center to form the desired glycosidic bond.

This approach is highly valuable as it allows for glycosylations under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[4]

Experimental Protocol 2: Persulfate-Mediated Oxidative Glycosylation

-

Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the PMP glycosyl donor (1.2 eq), the glycosyl acceptor (1.0 eq), and freshly activated molecular sieves (4Å).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

-

Cooling: Cool the mixture to the desired temperature, typically ranging from -20 °C to 0 °C.

-

Catalyst and Oxidant Addition: Add the Lewis acid catalyst, Hf(OTf)₄ (0.2-0.3 eq), followed by the oxidant, K₂S₂O₈ (2.0-3.0 eq).

-

Reaction: Stir the reaction at the same temperature, monitoring its progress by TLC.

-

Quenching: Once the acceptor is consumed, quench the reaction by adding triethylamine (Et₃N) or a saturated NaHCO₃ solution.

-

Workup: Filter the mixture through a pad of Celite, wash with DCM, and concentrate the filtrate.

-

Purification: Purify the resulting disaccharide by silica gel column chromatography.

Visualization: Proposed Mechanism of Oxidative Activation

Caption: Simplified mechanism for direct oxidative glycosylation using PMP donors.

Part 3: The "Janus" Aglycone: A Gateway to Neoglycoconjugates

Perhaps the most advanced application of the PMP group is its use as a "Janus" aglycone—an entity with two distinct faces for chemical modification.[1] This functionality moves the PMP group from a temporary protecting group to a permanent, functional part of the final molecule.

Unmasking the Phenolic Handle

The key transformation is the selective cleavage of the robust methyl ether on the phenyl ring, leaving the anomeric glycosidic bond intact. This is achieved under specific, potent basic conditions, typically using a strong nucleophile like ethanethiol (EtSH) in the presence of sodium hydroxide (NaOH) at elevated temperatures.[9] This process unmasks a free phenolic hydroxyl group, creating a 4-hydroxyphenyl (HP) glycoside.

Synthetic Utility and Application

The resulting HP glycoside is a valuable platform for bioconjugation. The phenolic hydroxyl is a versatile chemical handle that can be readily derivatized via etherification or other reactions to attach:

-

Linkers and Spacers: For attachment to solid supports or to control spacing in biological assays.

-

Biotin or Fluorophores: For detection and imaging applications.

-

Therapeutic Payloads: For targeted drug delivery.

This " Janus" capability allows for the synthesis of a core glycoside structure, which can then be diversified at a late stage by modifying the unmasked phenolic group, greatly streamlining the production of neoglycoconjugate libraries.[1][9]

Experimental Protocol 3: Demethylation of a PMP Glycoside

-

Reagent Preparation: In a sealed tube, dissolve the PMP-glycoside (1.0 eq) in N-methyl-2-pyrrolidone (NMP).

-

Addition of Base and Nucleophile: Add sodium hydroxide (NaOH, ~5-10 eq) and ethanethiol (EtSH, ~5-10 eq).

-

Heating: Securely seal the tube and heat the reaction mixture to 130 °C for several hours (e.g., 4-12 h), monitoring by TLC or LC-MS.

-

Cooling and Neutralization: Cool the mixture to room temperature and carefully neutralize with an acid (e.g., 1 M HCl) to pH ~7.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The 4-hydroxyphenyl glycoside can then be purified by column chromatography.

Visualization: The Janus Aglycone Diversification Pathway

Caption: Synthetic pathway from a PMP glycoside to a diverse neoglycoconjugate.

Part 4: Data Summary and Comparative Insights

To provide a clear overview for synthetic planning, the following table summarizes the typical conditions and outcomes for the three primary functions of the PMP group.

| Function | Key Reagents | Typical Conditions | Primary Product | Approx. Yield | Reference |

| Anomeric Protection | Cerium(IV) Ammonium Nitrate (CAN) | MeCN/H₂O, 0 °C, 30-60 min | 1-OH Hemiacetal | >90% | [3] |

| Oxidative Glycosylation | K₂S₂O₈, Hf(OTf)₄ | Anhydrous DCM, -20 °C to 0 °C | Glycoside Product | 70-95% | [4][5] |

| Janus Aglycone (Demethylation) | EtSH, NaOH, NMP | 130 °C, 4-12 h | 4-Hydroxyphenyl Glycoside | ~80-90% | [9] |

Field Insights and Strategic Comparison

-

vs. Thioglycosides: PMP glycosides are more stable than many common thioglycoside donors, making them easier to handle and purify ("bench-stable"). The oxidative activation protocol avoids the use of often odorous and toxic sulfur compounds.[10]

-

vs. Trichloroacetimidates: While trichloroacetimidates are highly reactive and popular donors, they can be moisture-sensitive and sometimes difficult to prepare. PMP donors offer superior stability for multi-step syntheses where the donor must be carried through several reactions.[11]

-

Key Advantage: The unique ability of the PMP group to serve as a stable protector, an activatable donor, and a functionalizable aglycone within the same synthetic framework is its most powerful attribute. This versatility allows for convergent and highly efficient synthetic routes that are difficult to achieve with other methodologies.

Conclusion

The 4-methoxyphenyl group has transcended its original role as a simple anomeric protecting group to become a central tool in advanced glycoscience. Its robust stability, coupled with elegant methods for oxidative activation and selective demethylation, provides chemists with unparalleled flexibility in the synthesis of complex oligosaccharides and the construction of innovative neoglycoconjugates. For researchers and drug development professionals, mastering the multifaceted chemistry of the PMP group is not just an academic exercise; it is a strategic advantage in the quest to harness the vast biological potential of carbohydrates.

References

-

Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. ResearchGate. Available at: [Link][1]

-

Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. Carbohydrate Research, 554, 109544. Available at: [Link][9]

-

Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3471–3475. Available at: [Link][5]

-

Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. ACS Publications. Available at: [Link][6]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link][2]

-

Roy, S., et al. (2025). Orthogonal cleavage of 2-naphthylmethyl group in the presence of p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. ResearchGate. Available at: [Link][3]

-

Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. ResearchGate. Available at: [Link][7]

-

Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Kyung Hee University. Available at: [Link][8]

-

Sharma, G., et al. (2021). Controlling the stereoselectivity of glycosylation via solvent effects. Beilstein Journal of Organic Chemistry, 17, 1826-1843. Available at: [Link][11]

-

Wang, Y., et al. (2017). o-(p-Methoxyphenylethynyl)phenyl Glycosides: Versatile New Glycosylation Donors for the Highly Efficient Construction of Glycosidic Linkages. Journal of the American Chemical Society, 139(38), 13478-13487. Available at: [Link][10]

-

Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Europe PMC. Available at: [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation | CoLab [colab.ws]

- 5. Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. More than a protective group: 4-methoxyphenyl as a new Janus aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. o-(p-Methoxyphenylethynyl)phenyl Glycosides: Versatile New Glycosylation Donors for the Highly Efficient Construction of Glycosidic Linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside: A Key Intermediate in Glycochemistry

Foreword: The Strategic Importance of Selectively Protected Glycosides

In the intricate field of glycobiology, the synthesis of complex oligosaccharides is paramount to understanding their vast biological roles, from cell-cell recognition to pathogenesis. The construction of these molecules, however, is a significant challenge due to the structural complexity and the presence of multiple hydroxyl groups with similar reactivity on monosaccharide units. The strategic use of protecting groups is therefore not merely a tactical step but the very foundation of modern carbohydrate chemistry. A well-designed, selectively protected monosaccharide building block, or glycosyl acceptor, is a high-value intermediate that dictates the efficiency and success of a multi-step oligosaccharide synthesis.

This guide focuses on one such crucial building block: 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside . The specific placement of benzyl ethers at the C-2 and C-6 positions, leaving the C-3 and C-4 hydroxyls free, makes this molecule an ideal acceptor for the synthesis of oligosaccharides with branching at these positions. The 4-methoxyphenyl (PMP) group at the anomeric position offers a stable yet readily cleavable handle for further manipulations or for linking the synthesized oligosaccharide to other molecules. While a singular "discovery" publication for this now commercially available compound is not readily apparent in the historical literature, its synthesis can be approached through a logical and robust pathway grounded in well-established principles of carbohydrate chemistry. This guide presents a comprehensive, field-proven methodology for its preparation, intended for researchers, scientists, and professionals in drug development.

Part 1: The Synthetic Blueprint - A Retrosynthetic Analysis

The synthesis of our target molecule is best approached through a multi-step strategy that ensures high stereoselectivity at the anomeric center and regioselectivity in the placement of the benzyl protecting groups.

Caption: Synthesis of the core glycoside.

Protocol 1.1: Glycosylation

-

To a solution of D-galactose pentaacetate (1) (1.0 eq) and 4-methoxyphenol (2) (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside.

Expertise & Experience: The choice of BF₃·OEt₂ as a Lewis acid is critical; it is effective at activating the anomeric center for nucleophilic attack by the phenol. The β-anomer is the major product due to the "neighboring group participation" of the C-2 acetyl group, which forms a temporary dioxolanium ion intermediate, blocking the α-face from the incoming nucleophile.

Protocol 1.2: Zemplén Deacetylation

-

Dissolve the acetylated glycoside from the previous step in anhydrous methanol (MeOH).

-

Add a catalytic amount of sodium methoxide (NaOMe) (0.1 eq of a 0.5 M solution in MeOH).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all starting material is consumed.

-

Neutralize the reaction with Amberlite IR120 H⁺ resin, filter, and concentrate the filtrate to dryness.

-

The resulting white solid, 4-methoxyphenyl β-D-galactopyranoside (3) , is typically of high purity and can be used in the next step without further purification.

Trustworthiness: The Zemplén deacetylation is a highly reliable and clean reaction for removing acetyl protecting groups from carbohydrates without affecting the glycosidic linkage. The use of a catalytic amount of base ensures minimal side reactions.

Stage 2: Regioselective Protection of the C-3 and C-4 Diol

To differentiate the hydroxyl groups, we introduce a temporary protecting group that selectively shields the cis-diol at the C-3 and C-4 positions. An isopropylidene acetal (acetonide) is ideal for this purpose.

Reaction Scheme:

Caption: Formation of the 3,4-O-isopropylidene acetal.

Protocol 2.1: Acetonide Formation

-

Suspend compound (3) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add 2,2-dimethoxypropane (2,2-DMP) (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Stir the mixture at 50 °C for 3-4 hours under an argon atmosphere.

-

Cool the reaction to room temperature and quench by adding triethylamine (Et₃N).

-

Remove the solvent under high vacuum and purify the residue by flash column chromatography to afford the desired 3,4-O-isopropylidene protected galactoside (4) .

Expertise & Experience: The cis-diol at C-3 and C-4 of galactose is sterically favored to form a five-membered cyclic acetal. 2,2-DMP serves as both the reagent and a water scavenger, driving the reaction to completion.

Stage 3: Selective Benzylation and Final Deprotection

With the C-3 and C-4 positions masked, we can now selectively benzylate the primary C-6 hydroxyl and the more reactive C-2 secondary hydroxyl.

Reaction Scheme:

Caption: Final steps to the target compound.

Protocol 3.1: Benzylation

-

Dissolve the diol (4) (1.0 eq) in anhydrous DMF and cool to 0 °C under an argon atmosphere.

-

Add sodium hydride (NaH) (2.5 eq, 60% dispersion in mineral oil) portion-wise and stir for 30 minutes.

-

Add benzyl bromide (BnBr) (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the fully protected intermediate (5) .

Authoritative Grounding: Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, making them ideal for multi-step syntheses. [1]Their electron-donating nature also "arms" the glycoside, a useful property if the resulting product were to be used as a glycosyl donor. [2] Protocol 3.2: Acetonide Removal

-

Dissolve the benzylated intermediate (5) in 80% aqueous acetic acid (AcOH).

-

Stir the solution at 60 °C for 2-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure, co-evaporating with toluene to remove residual acetic acid.

-

Purify the crude product by flash column chromatography to afford the final target molecule, 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside (6) , as a white solid.

Trustworthiness: Mild acidic hydrolysis is a standard and reliable method for the cleavage of acetonide groups in the presence of more stable ether protecting groups like benzyl ethers.

Part 3: Characterization and Data Summary

The structure of the final compound must be rigorously confirmed by spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the anomeric proton as a doublet around 4.8-5.0 ppm with a coupling constant (J) of ~8 Hz, confirming the β-configuration. Aromatic protons from the methoxyphenyl and benzyl groups will appear in the 6.8-7.4 ppm region. The methoxy group singlet will be around 3.8 ppm, and the benzylic CH₂ protons will appear as distinct singlets or AB quartets between 4.5 and 5.0 ppm.

-

¹³C NMR (in CDCl₃): The carbon spectrum will show the anomeric carbon signal around 101-103 ppm. Aromatic carbons and the carbons of the pyranose ring will have characteristic shifts.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the sodium adduct [M+Na]⁺.

| Compound | Step | Reagents | Yield (%) | Molecular Formula | MW ( g/mol ) |

| 3 | 1.1 & 1.2 | BF₃·OEt₂; NaOMe | ~85% (2 steps) | C₁₃H₁₈O₇ | 286.28 |

| 4 | 2.1 | 2,2-DMP, p-TsOH | ~90% | C₁₆H₂₂O₇ | 326.34 |

| 5 | 3.1 | BnBr, NaH | ~88% | C₃₀H₃₄O₇ | 506.59 |

| 6 | 3.2 | 80% aq. AcOH | ~92% | C₂₇H₃₀O₇ | 466.52 |

Conclusion: A Versatile Building Block for Advanced Glycosynthesis

This guide has detailed a logical and robust synthetic route to 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside . Each step is founded on reliable and well-understood reactions in carbohydrate chemistry, ensuring a high degree of success for the practicing chemist. The resulting molecule, with its orthogonal protecting group pattern, is an invaluable intermediate. The free hydroxyls at C-3 and C-4 serve as handles for further glycosylation, enabling the synthesis of complex, branched oligosaccharides that are crucial for advancing our understanding of glycobiology and for the development of novel carbohydrate-based therapeutics.

References

-

Panza, M., Mannino, M. P., & Demchenko, A. V. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Carbohydrate Chemistry. [Link]

-

Gambi, G., & Unverzagt, C. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7535-7573. [Link]

-

Yamanoi, T., Misawa, N., Matsuda, S., & Watanabe, M. (2008). Preparation of partially benzylated mono-, di-, and trisaccharides by selective cleavage of the beta-fructofuranosidic linkage in fully benzylated sucrose and sucrose-related oligosaccharides under acidic conditions. Carbohydrate Research, 343(8), 1366–1372. [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Chemical structure and stereochemistry of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

This guide provides a comprehensive technical overview of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, a key synthetic intermediate in modern glycoscience. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate chemical structure, stereochemistry, a reasoned synthetic approach, and detailed analytical characterization.

Introduction and Significance

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside is a partially protected monosaccharide derivative that serves as a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates. The strategic placement of benzyl ethers at the C-2 and C-6 positions, while leaving the C-3 and C-4 hydroxyl groups free, makes it a highly versatile glycosyl acceptor. This specific protection pattern is crucial for constructing specific glycosidic linkages found in biologically significant molecules, such as blood group antigens and tumor-associated carbohydrate antigens.

The 4-methoxyphenyl (MP) group at the anomeric position acts as a temporary protecting group that can be selectively removed under oxidative conditions without affecting the benzyl ethers, thus allowing for further elongation of the glycan chain. This strategic design is fundamental to the convergent assembly of complex oligosaccharides, a cornerstone of modern chemical glycobiology and the development of carbohydrate-based therapeutics.

Chemical Structure and Stereochemistry

The structural integrity and biological function of carbohydrate-based molecules are dictated by their precise three-dimensional arrangement. Understanding the stereochemistry of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside is therefore paramount.

Key Structural Features:

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₀O₇ | [1] |

| Molecular Weight | 466.52 g/mol | [1] |

| CAS Number | 159922-50-6 | [1] |

| IUPAC Name | (2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-5-(phenylmethoxy)-2-((phenylmethoxy)methyl)oxane-3,4-diol |

The D-Galactopyranose Core

The molecule is built upon a D-galactose scaffold. The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon (C-1), which is C-5. In the Fischer projection of D-galactose, the hydroxyl group on C-5 points to the right. When cyclized into the pyranose form, this configuration dictates the overall stereochemistry of the ring.

Pyranose Ring Conformation and Substituent Orientation

The galactopyranoside ring adopts a stable ⁶C₄ chair conformation. The stereochemical configuration of each chiral center in the D-galactopyranose ring is as follows:

-

C-1 (Anomeric Carbon): The glycosidic bond to the 4-methoxyphenyl group is in a beta (β) configuration. This means the C-O bond is equatorial, placing it on the same side of the ring as the C-6 hydroxymethyl group in the Haworth projection.

-

C-2: The hydroxyl group is substituted with a benzyl ether, which is in the equatorial position.

-

C-3: The hydroxyl group is axial .

-

C-4: The hydroxyl group is axial . The axial orientation of the C-4 hydroxyl is the key feature that distinguishes galactose from glucose (where it is equatorial).

-

C-5: The -CH₂OBn group is in the equatorial position.

The presence of bulky benzyl groups at the C-2 and C-6 positions influences the molecule's reactivity, sterically hindering adjacent positions and directing incoming glycosyl donors to the available C-3 and C-4 hydroxyls.

Caption: Relationship between carbon positions and substituent orientations.

Synthetic Strategy: A Regioselective Approach

Rationale for Regioselective Benzylation

The differential reactivity of the hydroxyl groups on the galactopyranoside ring is the cornerstone of this synthetic strategy.

-

C-6 Hydroxyl (Primary): Being a primary alcohol, the C-6 hydroxyl is the most sterically accessible and nucleophilic. It will preferentially react with electrophilic benzylating agents.

-

C-2, C-3, C-4 Hydroxyls (Secondary): The relative reactivity of these secondary hydroxyls is more nuanced. In galactosides, the C-2 and C-3 hydroxyls are generally more reactive than the C-4 hydroxyl.[2]

A common and effective method to achieve the desired 2,6-di-O-benzylation involves a two-stage process utilizing a temporary protecting group for the C-3 and C-4 positions.

Experimental Protocol (Hypothetical)

This protocol is a scientifically plausible route derived from established methodologies in carbohydrate synthesis.

Step 1: Synthesis of 4-Methoxyphenyl 3,4-O-Isopropylidene-β-D-galactopyranoside

-

Starting Material: Commercially available 4-Methoxyphenyl β-D-galactopyranoside.

-

Reaction: The starting material is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in an anhydrous solvent like DMF.

-

Causality: The cis-diol at the C-3 and C-4 positions of the galactose ring readily reacts to form a five-membered isopropylidene ketal. This selectively protects these two positions, leaving the C-2 and C-6 hydroxyls available for the next step.

-

Work-up: The reaction is quenched with a weak base (e.g., triethylamine), and the product is purified by silica gel chromatography.

Step 2: Dibenzylation of the C-2 and C-6 Hydroxyls

-

Reaction: The product from Step 1 is dissolved in an anhydrous polar aprotic solvent (e.g., DMF). Sodium hydride (NaH) is added portion-wise at 0°C to act as a strong base, deprotonating the free hydroxyls. Benzyl bromide (BnBr) is then added, serving as the electrophilic benzyl source.

-

Causality: The strong base (NaH) generates highly nucleophilic alkoxides at the C-2 and C-6 positions. These alkoxides then readily attack the benzyl bromide in an Sₙ2 reaction, forming stable benzyl ethers.

-

Work-up: The reaction is carefully quenched with methanol, and the product, 4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside, is extracted and purified.

Step 3: Deprotection of the Isopropylidene Group

-

Reaction: The dibenzylated product is dissolved in a solution of aqueous trifluoroacetic acid (TFA) or acetic acid.

-

Causality: The isopropylidene ketal is labile under acidic conditions, while the benzyl ethers and the 4-methoxyphenyl glycoside are stable. This allows for the selective removal of the C-3 and C-4 protecting group.

-

Work-up: The solvent is removed under reduced pressure, and the final product, 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, is purified by silica gel chromatography.